molecular formula C15H11BrF2O B1441302 3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one CAS No. 898760-81-1

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one

Cat. No.: B1441302
CAS No.: 898760-81-1
M. Wt: 325.15 g/mol
InChI Key: CMBRBSIPWHMENK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on another phenyl ring, connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one typically involves the following steps:

    Fluorination: The fluorine atoms are introduced to the phenyl ring via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Ketone Formation: The final step involves the formation of the propanone chain through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one: Similar structure with a single fluorine atom on the phenyl ring.

Uniqueness

3-(3-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one is unique due to the combination of bromine and two fluorine atoms, which can influence its chemical reactivity and biological activity. This distinct structure may result in unique properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRBSIPWHMENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210894
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-81-1
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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